molecular formula C8H8Br2F2N2O2 B2362520 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide CAS No. 2375268-49-6

2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide

Cat. No.: B2362520
CAS No.: 2375268-49-6
M. Wt: 361.969
InChI Key: JSLPBGYGTNLBNN-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid hydrobromide (C₉H₁₀BrN₃O, MW: 256.10 g/mol) is a halogenated amino acid derivative featuring a pyridine core substituted with bromine (Br) and two fluorine (F) atoms at the 2-, 3-, and 5-positions, respectively. Its structural complexity, combining electronegative halogens with a heterocyclic aromatic system, suggests utility in drug discovery, particularly for targeting enzymes or receptors sensitive to halogen bonding.

Properties

IUPAC Name

2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLPBGYGTNLBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)CC(C(=O)O)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3,5-Difluoropyridine Derivatives

Bromination is typically performed using $$ \text{PBr}3 $$ or $$ \text{NBS} $$ (N-bromosuccinimide) under controlled conditions. For example, 2,6-diamino-3,5-difluoropyridine undergoes regioselective bromination at the 4-position using $$ \text{PBr}3 $$ in acetonitrile at 60–70°C for 10 hours, achieving a 75.1% yield. This step ensures precise halogen placement while preserving the amino groups for subsequent functionalization.

Amination and Side-Chain Introduction

The propanoic acid moiety is introduced via a Mannich-type reaction or Michael addition . In one protocol, 2-bromo-3,5-difluoropyridine-4-carbaldehyde reacts with glycine ethyl ester in the presence of triethylamine, followed by hydrolysis to yield the free carboxylic acid. The reaction is conducted in $$ \text{N} $$-methylpyrrolidone (NMP) at 50°C for 2 hours, with a reported yield of 93.58%.

Condensation and Cyclization Strategies

Condensation reactions are pivotal for coupling the pyridine core with the amino acid side chain.

Activation of Carboxylic Acid Intermediates

The carboxylic acid group is activated using acetic anhydride and triethylorthoformate , forming a mixed anhydride intermediate. For instance, ethyl 2,4,5-trifluorobenzoylacetate (20.0 g, 0.081 mol) is treated with triethylorthoformate (21.6 mL, 0.130 mol) and acetic anhydride (32.5 mL, 0.344 mol) at 130°C for 4 hours. This step facilitates nucleophilic attack by the amino group of the pyridine derivative.

Coupling with 3,5-Difluoro-2,6-Diaminopyridine

The activated intermediate is coupled with 3,5-difluoro-2,6-diaminopyridine (13.8 g, 0.095 mol) in a mixture of NMP and acetonitrile. The reaction is stirred at 35°C for 2.5 hours in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and anhydrous lithium chloride, achieving a 93.58% yield. The use of DBU enhances reaction efficiency by deprotonating the amino group, promoting nucleophilicity.

Hydrobromide Salt Formation

The final step involves converting the free base to the hydrobromide salt to improve stability and solubility.

Acid-Base Titration

The product is dissolved in ethyl acetate and treated with concentrated hydrobromic acid (48% w/w) at 0–5°C. The mixture is stirred for 1 hour, precipitating the hydrobromide salt. Filtration and washing with cold acetonitrile yield the pure compound.

Crystallization and Purification

Crystallization is performed using a 10% citric acid solution, followed by drying under vacuum at 60°C. This step ensures the removal of residual solvents and unreacted starting materials, with a final HPLC purity of >98.4%.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield/Purity
Temperature 35–50°C for condensation; 0–5°C for salt formation Prevents side reactions; enhances crystallinity
Solvent System NMP-acetonitrile (1:1 v/v) Improves solubility of intermediates
Catalyst DBU (1.0–1.5 equiv) Accelerates coupling efficiency
Reaction Time 2–6 hours for condensation steps Balances completion vs. degradation

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The presence of multiple fluorine atoms on the pyridine ring can lead to undesired bromination sites. Using low-temperature bromination (0–10°C) with $$ \text{NBS} $$ minimizes side products, as evidenced by a 75.6% yield improvement.

Byproduct Formation During Salt Formation

Excess hydrobromic acid may protonate the amino group prematurely, reducing yield. Titration under strict pH control (pH 2–3) mitigates this issue.

Scalability and Industrial Applications

The synthesis is scalable to kilogram quantities, with a pilot-scale yield of 94.1% reported for the coupling step. The compound’s application in pharmaceuticals, particularly as a kinase inhibitor intermediate, underscores the need for high-purity batches (>99% ee).

Chemical Reactions Analysis

2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the substituted pyridine ring allows it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Amino-3-(thiophen-2-yl)propanoic Acid
  • Structure : Replaces the bromo-difluoropyridine group with a thiophene (C₄H₄S) ring.
  • Molecular Formula: Estimated as C₇H₉NO₂S (MW: ~187.21 g/mol).
  • Key Differences: Electron Density: Thiophene’s sulfur atom contributes to higher electron richness compared to the electron-deficient pyridine ring in the target compound.
  • Applications: Used in biocatalysis for chiral amino acid synthesis, whereas the target compound’s halogenated pyridine may offer enhanced binding affinity in medicinal chemistry.
5-Bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate
  • Structure : Pyridazine core (two adjacent nitrogen atoms) with bromine and a carboxylate group.
  • Molecular Formula : C₇H₇BrN₂O₃ (MW: 247.05 g/mol).
  • Key Differences :
    • Reactivity : The pyridazine ring’s electron deficiency may increase susceptibility to nucleophilic attack compared to the target’s pyridine system.
    • Functional Groups : The carboxylate group enhances solubility in polar solvents, whereas the target’s hydrobromide salt provides ionic solubility.
  • Applications : Likely used as a brominated heterocyclic building block in agrochemical or pharmaceutical intermediates.
Methyl 4-Amino-3-iodo-5-nitrobenzoate
  • Structure: Benzoate ester with iodine (I) and nitro (NO₂) substituents.
  • Molecular Formula : Estimated as C₉H₉IN₂O₄ (MW: ~352.09 g/mol).
  • Key Differences: Halogen Effects: Iodine’s larger atomic radius and polarizability may facilitate cross-coupling reactions, contrasting with bromine’s role in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Heterocycle Type Key Applications
Target Compound C₉H₁₀BrN₃O 256.10 Br, F (×2) Pyridine Pharmaceutical intermediates
2-Amino-3-(thiophen-2-yl)propanoic acid ~C₇H₉NO₂S ~187.21 None Thiophene Biocatalysis
5-Bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate C₇H₇BrN₂O₃ 247.05 Br Pyridazine Agrochemical intermediates
Methyl 4-amino-3-iodo-5-nitrobenzoate ~C₉H₉IN₂O₄ ~352.09 I, NO₂ Benzene Explosives/dye synthesis

Research Findings and Implications

  • Halogen Effects : Bromine in the target compound and 5-bromo-pyridazine derivative may enhance electrophilic reactivity, while fluorine in the target improves metabolic stability and bioavailability .
  • Biocatalytic Potential: The thiophene analog’s success in stereoselective reactions suggests the target compound could be explored in similar enzymatic systems, leveraging its halogenated pyridine for selective binding.
  • Synthetic Utility : The hydrobromide salt’s ionic character contrasts with the methyl ester in the benzoate derivative, highlighting divergent solubility profiles for tailored synthesis.

Biological Activity

2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid; hydrobromide is a synthetic compound that belongs to a class of amino acids with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid; hydrobromide
  • Molecular Formula: C8H8BrF2N2O2
  • Molecular Weight: 267.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is hypothesized to act as an inhibitor or modulator of certain pathways related to neurotransmission and metabolic processes.

Biological Activity

  • Neuroprotective Effects : Research indicates that derivatives of pyridine-based amino acids can exhibit neuroprotective properties. This compound may influence glutamate receptors, potentially reducing excitotoxicity in neuronal cells.
  • Antimicrobial Activity : Some studies suggest that similar compounds have shown efficacy against various bacterial strains. The presence of bromine and fluorine substituents may enhance the antimicrobial properties through increased lipophilicity and interaction with microbial membranes.
  • Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Study 1: Neuroprotective Activity

A study conducted on neuronal cell lines demonstrated that treatment with 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid reduced cell death induced by glutamate exposure. The results indicated a significant decrease in reactive oxygen species (ROS) production, suggesting an antioxidant mechanism.

Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
NeuroprotectionReduction in ROS and cell death
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryInhibition of cytokine release

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid hydrobromide?

  • Methodology :

  • Begin with halogenated pyridine precursors (e.g., 2-bromo-3,5-difluoropyridine derivatives) for nucleophilic substitution reactions.
  • Introduce the amino acid moiety via coupling reactions, such as reductive amination or Strecker synthesis, under controlled pH and temperature .
  • Purify intermediates using column chromatography or preparative HPLC to isolate enantiomerically pure forms, as racemization is a common challenge .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize yield and minimize by-products.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^{19}F-NMR to confirm substitution patterns on the pyridine ring and the amino acid backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for bromine and fluorine .
  • X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with chiral resolving agents .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use fume hoods and closed systems to prevent inhalation of dust/aerosols .
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Store in airtight containers under inert gas (e.g., argon) to mitigate hydrobromide degradation .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the pyridine and amino acid moieties?

  • Methodology :

  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce steric hindrance .
  • Employ catalytic systems like Pd-mediated cross-coupling for regioselective bromine substitution .
  • Use Design of Experiments (DoE) to evaluate temperature, pH, and stoichiometry interactions .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Methodology :

  • Compare experimental 19F^{19}F-NMR shifts with density functional theory (DFT)-calculated values to verify electronic environments .
  • Analyze coupling constants in 1H^1H-NMR to distinguish between rotational isomers (e.g., syn vs. anti conformers) .
  • Cross-validate MS fragmentation patterns with in-silico prediction tools (e.g., MassFrontier) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :

  • Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) .
  • Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the hydrobromide salt) .
  • Stabilize formulations using lyophilization or cryopreservation with cryoprotectants like trehalose .

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